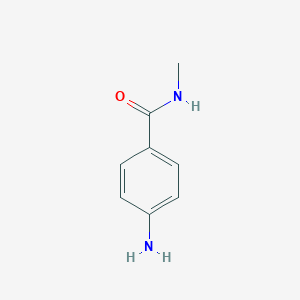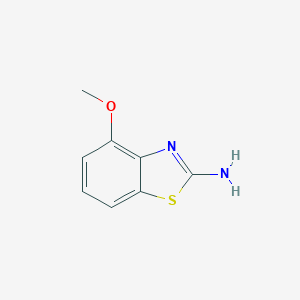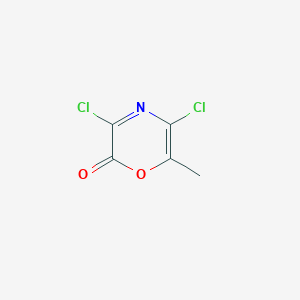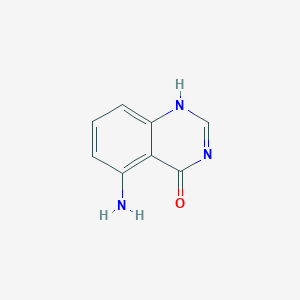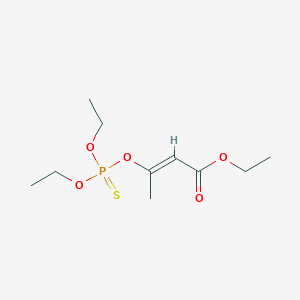
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate, also known as EDPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organophosphorus compounds, which are known for their diverse biological and chemical properties. In
Mecanismo De Acción
The mechanism of action of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is not fully understood, but it is believed to involve the formation of a covalent bond between the phosphorus atom of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate and the active site of the target enzyme or protein. This covalent bond formation can lead to the inhibition of the target enzyme or protein, which can have various biological and chemical effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can reduce the growth of cancer cells and can improve the cognitive function of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate in lab experiments include its high purity, stability, and efficiency as a catalyst or enzyme inhibitor. The limitations of using ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate in lab experiments include its potential toxicity and the need for further investigation of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the investigation of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate. These include the development of new synthesis methods for ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate and its derivatives, the investigation of its potential as an anti-cancer agent and enzyme inhibitor, the exploration of its potential applications in materials science, and the investigation of its potential side effects and toxicity. Additionally, the investigation of the mechanism of action of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate involves the reaction of ethyl 3-bromoacrylate with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The resulting product is then treated with sodium ethoxide to yield ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been investigated for its potential applications in various fields such as catalysis, drug discovery, and materials science. In catalysis, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been shown to be an efficient catalyst for the synthesis of various organic compounds. In drug discovery, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been investigated for its potential as an anti-cancer agent and as an inhibitor of enzymes involved in various diseases. In materials science, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been used as a precursor for the synthesis of metal complexes with potential applications in electronics and optics.
Propiedades
Número CAS |
128606-47-3 |
|---|---|
Nombre del producto |
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
Fórmula molecular |
C10H19O5PS |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C10H19O5PS/c1-5-12-10(11)8-9(4)15-16(17,13-6-2)14-7-3/h8H,5-7H2,1-4H3/b9-8+ |
Clave InChI |
MZULHRQPPKQTRY-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/OP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C=C(C)OP(=S)(OCC)OCC |
SMILES canónico |
CCOC(=O)C=C(C)OP(=S)(OCC)OCC |
Sinónimos |
2-butenoic acid-3-(diethoxyphosphinothioyl)ethyl ester RPR 5 RPR V RPR-5 RPR-V |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



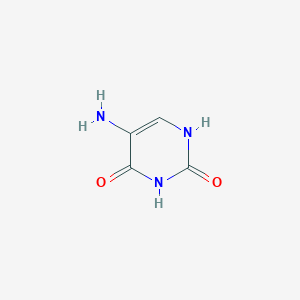
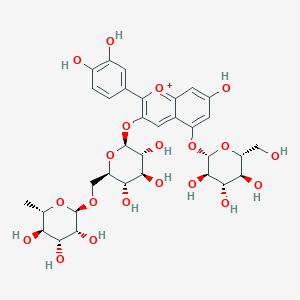
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
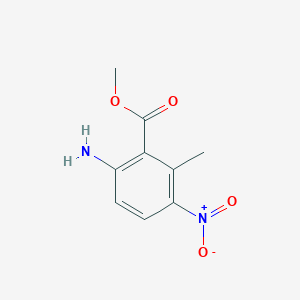
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
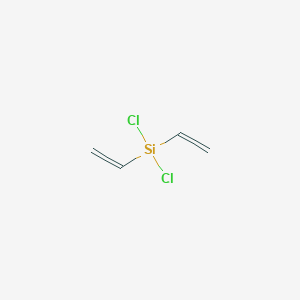

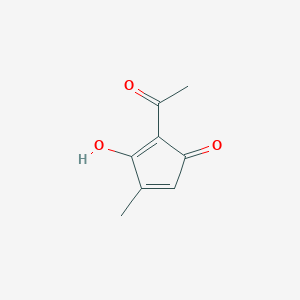
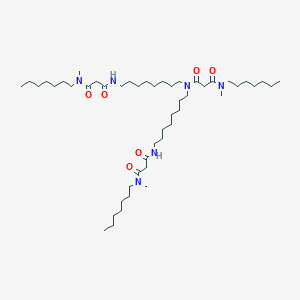
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
